Azido-PEG2-alcohol
Description
Contextual Significance of Polyethylene (B3416737) Glycol (PEG) Derivatives in Advanced Chemical Biology and Materials Science
Polyethylene glycol (PEG) is a widely used polymer known for its excellent solubility, biocompatibility, and low toxicity. sinopeg.comontosight.aibiochempeg.com The chemical modification of PEG gives rise to PEG derivatives, which possess expanded and improved properties, broadening their applicability across diverse fields. sinopeg.com In chemical biology, PEG derivatives are crucial for applications such as drug delivery, where they can encapsulate drug molecules to enhance stability and bioavailability, potentially improving therapeutic efficacy while minimizing side effects. sinopeg.com They are also utilized in biotechnology and bioengineering to increase the stability and activity of proteins through conjugation (PEGylation). sinopeg.compolysciences.com Furthermore, PEG derivatives find use in cell culture, tissue engineering, and biosensors. sinopeg.com
In materials science and chemical engineering, PEG derivatives serve as lubricants, surfactants, polymer additives, and catalysts. sinopeg.com Their ability to interact with both polar and non-polar molecules makes them versatile components in various materials. ontosight.ai The solution behavior of PEG derivatives can be tuned by controlling the modification method and molecular size, which is valuable in the research of nanotechnology and smart materials. sinopeg.com PEG hydrogels, often formed using multi-arm PEG derivatives, are particularly important in biomedical applications, including drug delivery, wound healing, and tissue regeneration, due to their biocompatibility, tunable mechanical properties, and ability to absorb water. polysciences.comjenkemusa.com
Structural Attributes and Heterobifunctional Nature of Azido-PEG2-Alcohol as a Versatile Molecular Linker
This compound, also known by synonyms such as 2-(2-azidoethoxy)ethanol or N3-PEG2-OH, has the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . uni.lunih.govbiochempeg.com Its chemical structure features a short PEG chain (specifically, a diethylene glycol unit) terminated at one end with an azide (B81097) group (-N3) and at the other end with a hydroxyl group (-OH). biochempeg.comchemicalbook.com This combination of two distinct reactive functional groups defines its heterobifunctional nature.
The presence of the azide group makes this compound a key reagent in "click chemistry," particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups, and in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing cyclooctyne (B158145) moieties like DBCO or BCN. biochempeg.comchemicalbook.commedchemexpress.comchemondis.com These reactions are highly efficient and produce stable triazole linkages. biochempeg.comaxispharm.com The terminal hydroxyl group provides another point of attachment or modification, allowing for further derivatization or coupling with other reactive groups. biochempeg.comchemicalbook.comaxispharm.com This dual functionality enables this compound to act as a versatile molecular linker, bridging two different molecules or surfaces through selective chemical reactions at each terminus. The PEG spacer within the molecule enhances water solubility and adds flexibility, which can be beneficial when conjugating molecules. chemicalbook.comaxispharm.com
Overview of Key Research Areas and Applications of this compound
This compound is primarily utilized in research as a molecular linker due to its heterobifunctional nature and compatibility with click chemistry. Its applications span several key areas:
PROTAC Synthesis: this compound is employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeric Molecules (PROTACs). medchemexpress.comchemondis.comamericanchemicalsuppliers.commedchemexpress.com PROTACs are designed to induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. medchemexpress.commedchemexpress.com The linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. medchemexpress.commedchemexpress.com
Click Chemistry and Bioconjugation: The azide group makes it highly valuable for click chemistry reactions, enabling the efficient and stable conjugation of various molecules, including biomolecules like proteins and peptides, to other functionalized molecules or surfaces. biochempeg.comchemicalbook.commedchemexpress.comchemondis.comaxispharm.com This is widely applicable in drug discovery, bioconjugation, and advanced material synthesis. biochempeg.com
Drug Delivery and Nanotechnology: As a PEG derivative, this compound can be incorporated into drug delivery systems, contributing to the creation of PEGylated drugs with improved properties such as enhanced solubility and circulation time. axispharm.com It is also relevant in nanotechnology research for modifying nanoparticles or creating new materials. sinopeg.combiochempeg.com
Materials Science: The compound is used in the development of new materials, including functional coatings and polymer compounds. biochempeg.com Its ability to link different components makes it useful in constructing complex molecular architectures.
Biosensing Applications: this compound can be used in the development of biosensing platforms. chemicalbook.com
These applications leverage the specific reactivity of the azide and hydroxyl groups, combined with the beneficial properties conferred by the PEG linker.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-azidoethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-7-6-1-3-9-4-2-8/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJFKQFYZOARRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-16-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90464632 | |
| Record name | 2-(2-azidoethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139115-90-5 | |
| Record name | 2-(2-azidoethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-azidoethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Derivatization Methodologies for Azido Peg2 Alcohol
Chemical Synthesis Pathways for Azido-PEG2-Alcohol
This compound, also known as 2-(2-Azidoethoxy)ethanol, is a synthetic PEG derivative. While specific detailed synthetic pathways for this compound are not extensively detailed in the provided search results, it is established as a commercially available PEG linker and a building block in chemical synthesis fishersci.cafishersci.seguidetopharmacology.orgfishersci.caflybase.orgcenmed.comfishersci.chnih.govclinisciences.comcenmed.comresearchgate.netepa.govwikipedia.org. General synthetic approaches for similar azido (B1232118) alcohols can involve the ring opening of epoxides or aziridines with sodium azide (B81097), sometimes facilitated by catalysts such as cerium(III) chloride or under specific reaction conditions medlineplus.gov. Another method for synthesizing β-azido alcohols involves the aerobic oxidative hydroxyazidation of olefins medlineplus.gov. The precise synthesis of this compound would involve incorporating the two ethylene (B1197577) glycol units and the terminal azide and hydroxyl functionalities through controlled reactions.
Functionalization of the Hydroxyl Terminus in this compound for Diverse Conjugation
The terminal hydroxyl group in this compound provides a versatile point for further chemical modification and derivatization fishersci.cafishersci.seguidetopharmacology.orgfishersci.caflybase.orgchemspider.comcenmed.com. This functional handle can be readily converted into various reactive groups, enabling conjugation to a wide range of molecules. Common strategies for functionalizing the hydroxyl group include activation to form esters (such as NHS esters), carbonates, aldehydes, or other leaving groups that can subsequently react with amines, thiols, carboxylic acids, or other nucleophiles present on target molecules indiamart.comwikipedia.orgfishersci.caciteab.comnih.govresearchgate.net. This derivatization expands the utility of this compound beyond click chemistry, allowing for orthogonal conjugation strategies. For instance, the hydroxyl group can be activated to react with amine-containing molecules, while the azide group remains available for click chemistry reactions with alkyne or cyclooctyne (B158145) moieties.
Preparation of this compound Conjugates for Specific Research Applications
This compound is widely used in the preparation of conjugates for various research applications, primarily leveraging the highly selective and efficient azide-alkyne click chemistry reaction fishersci.cafishersci.seguidetopharmacology.orgfishersci.caflybase.orgindiamart.comchemspider.comcenmed.comuni-freiburg.denewdrugapprovals.orguni.lu. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN, forming a stable triazole linkage fishersci.cafishersci.seguidetopharmacology.orgfishersci.caflybase.orgindiamart.comchemspider.comcenmed.comuni-freiburg.deresearchgate.netnewdrugapprovals.orguni.lu. This bio-orthogonal reactivity allows for the specific conjugation of this compound to molecules containing these complementary functional groups without interfering with other functionalities.
Research applications for this compound conjugates include bioconjugation (linking to proteins, peptides, oligonucleotides, and nanoparticles), drug discovery (including the synthesis of PROTACs), advanced material synthesis, and biosensing fishersci.caflybase.orgnih.govclinisciences.comcenmed.comnewdrugapprovals.orguni.lu. For example, it serves as a PEG-based linker in the synthesis of PROTACs, molecules designed to induce targeted protein degradation fishersci.canih.govclinisciences.comnewdrugapprovals.orguni.lu. The azide handle allows for the facile attachment of the PEG linker to one of the ligands in the PROTAC structure via click chemistry.
Design and Synthesis of this compound-Based Scaffolds with Modified Linker Lengths
The design and synthesis of Azido-PEG-Alcohol-based scaffolds with modified linker lengths are crucial for optimizing the properties and performance of resulting conjugates in various applications. The PEG chain in these linkers provides flexibility, increased water solubility, and can influence the spatial separation and accessibility of conjugated molecules fishersci.caciteab.comfishersci.finih.gov.
Azido-PEG-Alcohol derivatives are available with different numbers of ethylene glycol units, such as Azido-PEG3-alcohol, Azido-PEG4-alcohol, Azido-PEG5-alcohol, Azido-PEG6-alcohol, and Azido-PEG7-alcohol, and even longer chains like Azido-PEG20-alcohol guidetopharmacology.orgindiamart.comuni-freiburg.dewikipedia.orgadvancedchemtech.com. The synthesis of these longer linkers involves incorporating additional ethylene glycol units into the PEG chain while retaining the terminal azide and hydroxyl functionalities.
The choice of PEG linker length can significantly impact the biological activity and pharmacokinetic properties of conjugates fishersci.caciteab.comfishersci.finih.gov. Longer PEG chains can enhance solubility, reduce non-specific binding, extend circulation half-life, and improve the accessibility of the conjugated molecule to its target, particularly in crowded biological environments fishersci.caciteab.comfishersci.finih.gov. Conversely, shorter linkers like this compound provide a more compact connection. Research findings indicate that linker length can affect conjugation efficiency and the in vitro biological activity of conjugates, highlighting the importance of designing scaffolds with appropriate linker lengths for specific applications fishersci.com.
Reactivity and Mechanistic Studies of Azido Peg2 Alcohol in Bio Orthogonal Systems
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG2-Alcohol
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely utilized click chemistry reaction known for its high efficiency, regioselectivity, and tolerance to various functional groups, making it suitable for bioconjugation and other applications. organic-chemistry.orglumiprobe.com this compound readily participates in CuAAC reactions with terminal alkynes, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. biochempeg.comorganic-chemistry.org
Kinetic and Thermodynamic Aspects of CuAAC Reactions Involving this compound
The CuAAC reaction exhibits a significant rate acceleration, reported to be 10⁷ to 10⁸ times faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This acceleration is attributed to the catalytic activity of copper(I). While specific kinetic and thermodynamic data for this compound in CuAAC are not extensively detailed in the provided context, general principles of the CuAAC mechanism apply. The reaction proceeds through a series of steps involving copper coordination to the alkyne, deprotonation, azide (B81097) coordination, and concerted cycloaddition to form the triazole. organic-chemistry.orguio.no Computational studies on CuAAC mechanisms involving other azides and alkynes suggest that the cycloaddition step can be highly exergonic. uio.no The reaction is generally insensitive to aqueous conditions and a wide pH range (4-12). organic-chemistry.org
Evaluation of Copper Catalysts and Ligand Systems for this compound Cycloadditions
Various copper catalysts and ligand systems have been developed to optimize CuAAC reactions, particularly for biological applications where copper toxicity can be a concern. Copper(I) salts are the primary catalysts. organic-chemistry.orgnih.gov Ligands play a crucial role in stabilizing the copper(I) oxidation state, enhancing reaction rates, and improving biocompatibility. nih.govoup.com Examples of effective ligands include tris(benzyltriazolyl)methyl amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), which have been shown to accelerate the reaction and function effectively in aqueous environments. nih.govoup.com While specific studies detailing the evaluation of different catalyst and ligand systems specifically with this compound were not found, the general principles and commonly used systems for CuAAC are applicable to this azide-containing linker. The choice of catalyst and ligand system can influence the reaction rate and efficiency, particularly in complex biological media.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry, offers a bio-orthogonal alternative to CuAAC, eliminating the need for potentially cytotoxic copper catalysts. wikipedia.orgescholarship.org This reaction relies on the inherent strain energy of cyclic alkynes to lower the activation energy for the cycloaddition with azides. wikipedia.org this compound can undergo SPAAC reactions with strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctynes (DBCO) and bicyclononynes (BCN), to form triazole linkages. biochempeg.commedchemexpress.com
Reactivity Profiles of this compound in Copper-Free Click Chemistry
In SPAAC reactions, the reactivity is primarily dependent on the strain of the alkyne and the electronic properties of the azide. While this compound provides the necessary azide handle, its reactivity profile in SPAAC is influenced by the specific strained alkyne used. SPAAC reactions are generally slower than CuAAC but are highly chemoselective and can be performed in biological environments. wikipedia.org Studies with other azides have shown that the reaction rates can be affected by factors such as buffer type, pH, and temperature. rsc.org The PEG linker in this compound can contribute to the water solubility of the molecule, facilitating reactions in aqueous biological systems. chemicalbook.com
Design and Synthesis of Complementary Cyclooctyne Reagents for SPAAC with this compound
The efficiency of SPAAC with this compound is significantly influenced by the design of the complementary strained cyclooctyne reagent. Various cyclooctyne derivatives have been synthesized with different levels of strain and functional groups for conjugation. lumiprobe.com Dibenzocyclooctynes (DBCO) and bicyclononynes (BCN) are common strained alkynes used in SPAAC due to their high reactivity towards azides. biochempeg.commedchemexpress.com The design of these reagents often includes additional functional groups (e.g., NHS esters, amines, acids) to allow for their attachment to biomolecules or other structures before the click reaction with the azide-functionalized molecule like this compound. lumiprobe.com The synthesis of these strained alkynes can sometimes be challenging, which has impacted their widespread adoption compared to CuAAC. wikipedia.org
Orthogonal Chemical Transformations Utilizing the Dual Functionality of this compound
A key advantage of this compound is its dual functionality, possessing both an azide group and a terminal hydroxyl group. This allows for orthogonal chemical transformations, where each functional group can be selectively reacted independently of the other. biochempeg.com
The azide group is primarily utilized in click chemistry reactions (CuAAC or SPAAC) to conjugate this compound to molecules containing terminal alkynes or strained cyclooctynes, respectively. biochempeg.commedchemexpress.com
The terminal hydroxyl group offers a separate handle for further chemical modifications. This alcohol can undergo various reactions, including esterification, etherification, oxidation, or activation to form leaving groups (e.g., tosylates, mesylates, chlorides) for subsequent nucleophilic substitution reactions. chemicalbook.combiochempeg.com This orthogonal reactivity allows for the introduction of additional functionalities, such as other biomolecules, solid supports, or reporter molecules, either before or after the click chemistry reaction involving the azide. For example, the hydroxyl group could be functionalized with an NHS ester to react with amine-containing molecules, while the azide group is reserved for a click reaction with an alkyne-tagged protein. This ability to perform sequential and selective reactions using the distinct functional groups of this compound is invaluable for constructing complex molecular architectures and bioconjugates.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 139115-90-5 |
| Copper(I) | 104749 |
| Dibenzocyclooctyne (DBCO) | 16023941 |
| Bicyclononyne (BCN) | 44134200 |
| Tris(benzyltriazolyl)methyl amine (TBTA) | 18344381 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 94185453 |
Data Tables
While specific quantitative kinetic and thermodynamic data for this compound reactions were not found in the provided sources, the general principles of CuAAC and SPAAC kinetics are described. The following table summarizes qualitative reactivity information based on the search results:
| Reaction Type | Complementary Functional Group | Catalyst Required | Regioselectivity | Relative Rate |
| CuAAC | Terminal Alkyne | Copper(I) | 1,4-disubstituted triazole | Fast |
| SPAAC | Strained Cyclooctyne (DBCO, BCN) | No | 1,4-disubstituted triazole | Slower than CuAAC |
Evaluation of Copper Catalysts and Ligand Systems (Qualitative Summary)
| Catalyst System | Ligand Examples | Effect on CuAAC with Azides (General) |
| Copper(I) Salts | None | Catalytic activity |
| Copper(I) with Ligands | TBTA, THPTA | Enhanced rate, improved biocompatibility, Cu(I) stabilization |
Reactivity Profiles in Copper-Free Click Chemistry (Qualitative Factors)
| Factor | Influence on SPAAC Rate with Azides (General) |
| Strain of Alkyne | Higher strain generally leads to faster reaction |
| Electronic Properties of Azide | Can influence reaction rate |
| Buffer Type and pH | Can affect reaction kinetics |
| Temperature | Can affect reaction kinetics |
| PEG linker | Enhances aqueous solubility, facilitates reactions in water |
Applications of Azido Peg2 Alcohol in Chemical Biology and Bioconjugation
Rational Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Employing Azido-PEG2-Alcohol Linkers
PROTACs represent a class of heterobifunctional molecules engineered to induce the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system precisepeg.combiochempeg.comaxispharm.com. A typical PROTAC structure comprises three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two ligands precisepeg.combiochempeg.com. This compound is frequently incorporated as a PEG-based linker in the synthetic routes for generating PROTAC molecules biochempeg.commedchemexpress.comglpbio.commedchemexpress.com. PEG linkers are prevalent in PROTAC design due to their ability to enhance water solubility and influence cellular uptake properties precisepeg.combiochempeg.com.
Influence of this compound Spacer Length on PROTAC Ligand Orientation and Ternary Complex Formation
The chemical linker within a PROTAC is a critical element that significantly impacts the formation and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase precisepeg.comaxispharm.comexplorationpub.commedchemexpress.com. The two-unit PEG spacer provided by this compound contributes a specific length and degree of flexibility to the PROTAC structure. The precise length of the linker is paramount for optimally positioning the target protein and the E3 ligase in close proximity, a requirement for efficient ubiquitination and subsequent protein degradation explorationpub.commedchemexpress.comnih.gov. An insufficient linker length can lead to steric clashes, preventing the simultaneous binding of the two ligands to their respective protein targets and thus inhibiting ternary complex formation explorationpub.comcellgs.com. Conversely, an excessively long linker may disrupt the necessary protein-protein interactions required for effective ubiquitination cellgs.com. While direct comparative data specifically detailing the influence of the this compound (PEG2) length versus other PEG lengths (e.g., PEG3, PEG4, PEG5, PEG6) would require specific experimental studies, the general understanding in PROTAC design underscores that systematic alterations in PEG linker length can substantially affect the molecule's degradation efficiency biochempeg.comexplorationpub.com. Research findings consistently demonstrate that PROTACs with linkers of different lengths exhibit varying levels of degradation potency, emphasizing the necessity of linker length optimization for each unique PROTAC construct explorationpub.comnih.gov.
Strategies for Conjugating E3 Ubiquitin Ligase Ligands and Target Protein Ligands via this compound
This compound offers a versatile platform for the chemical conjugation of the two essential ligands in a PROTAC. The azide (B81097) group facilitates highly efficient coupling with alkyne-functionalized ligands through click chemistry, a widely adopted methodology in PROTAC synthesis owing to its high efficiency and bioorthogonality biochempeg.combroadpharm.commedchemexpress.comnih.gov. The terminal hydroxyl group provides an alternative point for attachment, allowing for its conversion into a functional group reactive with a complementary group present on either the E3 ligase ligand or the target protein ligand. This dual reactivity enables convergent synthetic strategies where one ligand is modified with an alkyne (or DBCO/BCN) and the other with a group capable of reacting with the hydroxyl group (or its derivative) of this compound nih.gov. Subsequently, the azide moiety of the this compound intermediate, now linked to one ligand, can be efficiently coupled to the alkyne-functionalized second ligand via click chemistry to yield the complete PROTAC molecule. This synthetic flexibility supports the rapid generation and screening of diverse PROTAC libraries, allowing for the exploration of different linker attachment points and compositions to identify optimal degradation profiles nih.gov.
Site-Specific Bioconjugation of Biomolecules via this compound
This compound is a valuable reagent for achieving site-specific bioconjugation, enabling the covalent attachment of a variety of biomolecules biosynth.comaxispharm.com. Its azide group is central to this application, readily participating in click chemistry reactions with biomolecules that have been appropriately functionalized biochempeg.combroadpharm.combioglyco.com. The presence of the hydrophilic PEG linker further contributes to the process by enhancing the solubility and improving the biocompatibility of the resulting bioconjugates broadpharm.com.
Covalent Attachment of Proteins and Peptides for Enhanced Functionality and Stability
The azide group of this compound can be utilized for the functionalization of proteins and peptides that have been modified to contain alkyne, DBCO, or BCN groups through click chemistry biochempeg.combroadpharm.commedchemexpress.combioglyco.com. This site-specific conjugation approach allows for the creation of protein and peptide conjugates possessing enhanced functionalities, improved stability, or modified pharmacokinetic profiles biosynth.com. For example, conjugating proteins to other molecules via a PEG linker can increase their hydrodynamic radius, which can potentially prolong their circulation half-life by reducing clearance through the kidneys axispharm.com. The inherent site-specificity of click chemistry, facilitated by the azide handle of this compound, enables controlled modifications that are less likely to disrupt the native biological activity of the protein or peptide biosynth.com.
Functionalization of Oligonucleotides and Nucleic Acid Probes
This compound can be effectively employed in the functionalization of oligonucleotides and nucleic acid probes biosynth.com. Oligonucleotides modified with alkyne or strained alkyne groups can be conjugated to this compound using click chemistry biochempeg.combroadpharm.combioglyco.com. This functionalization strategy allows for the attachment of various entities such as reporter molecules, solid supports, or other biomolecules to oligonucleotides, thereby expanding their utility in diverse applications including diagnostics, therapeutic development, and fundamental molecular biology research biosynth.com. The integrated PEG linker can contribute to improved solubility and a reduction in non-specific interactions of the modified oligonucleotides broadpharm.com.
Derivatization of Small Molecules for Chemical Probe and Reporter Development
Small molecules can be derivatized using this compound to facilitate the development of chemical probes and reporter molecules biosynth.com. By introducing an alkyne or strained alkyne handle onto a small molecule, it can be conjugated to the azide group of this compound via click chemistry biochempeg.combroadpharm.combioglyco.com. The terminal hydroxyl group of this compound then provides a convenient handle for further modification with a reporter tag, such as a fluorescent dye or biotin, or with another functional group. This approach enables the creation of small molecule probes that can be tracked within biological systems, immobilized on surfaces, or used to isolate and study interacting biomolecules, thereby aiding in the investigation of their cellular localization, molecular targets, and mechanisms of action biosynth.com.
Development of this compound-Modified Reagents for Cell Culture and Cellular Labeling
This compound is a valuable bifunctional linker molecule widely employed in chemical biology and bioconjugation strategies, particularly for modifying reagents used in cell culture and cellular labeling. biochempeg.combiosynth.comglpbio.combroadpharm.com Its structure features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, an azide group, and a terminal hydroxyl group. biochempeg.combroadpharm.com The PEG moiety enhances the solubility of modified molecules in aqueous media, which is crucial for biological applications involving cells. broadpharm.com The orthogonal reactivity of the azide and hydroxyl groups allows for selective functionalization. The azide group is a key handle for bio-orthogonal reactions, while the hydroxyl group can be further modified with various functional groups to attach biomolecules, probes, or surfaces. biochempeg.combroadpharm.com This dual functionality makes this compound a versatile building block for creating specialized reagents for interacting with cellular systems.
Bio-orthogonal Labeling Strategies for Cell Surface and Intracellular Components
The azide group present in this compound is a cornerstone of bio-orthogonal chemistry, enabling selective labeling of biomolecules within complex cellular environments without interfering with native biological processes. mdpi.comnih.gov This is particularly useful for labeling cell surface and intracellular components. Azide-modified reagents, often synthesized using linkers like this compound, can participate in highly selective reactions with complementary functional groups that are typically absent in biological systems. mdpi.comnih.gov
Two primary bio-orthogonal reactions involving azides are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). biochempeg.combroadpharm.comnih.govmedchemexpress.comcd-bioparticles.netnih.govgoogle.com CuAAC requires a copper(I) catalyst, which can have cellular toxicity concerns, although strategies involving biocompatible copper catalysts or ligands have been developed. nih.govnih.govacs.org SPAAC, on the other hand, is copper-free and utilizes strained cyclic alkynes (such as cyclooctynes like DBCO or BCN) that react spontaneously with azides, making it particularly suitable for labeling in living cells. biochempeg.combroadpharm.comnih.govmedchemexpress.comcd-bioparticles.netnih.govbioglyco.com
This compound-derived reagents can be used to introduce azide tags into molecules that are then incorporated into cells or onto their surfaces. For instance, metabolic labeling strategies involve providing cells with modified biomolecule precursors containing azide groups, which are then processed and incorporated into cellular structures like glycans or proteins. mdpi.comnih.govacs.orgacs.org Once the azide-tagged biomolecules are in place, a secondary probe bearing a complementary bio-orthogonal handle (like an alkyne or cyclooctyne) and a reporter group (e.g., a fluorescent dye, biotin) can be introduced to selectively label the azide-tagged components via click chemistry. mdpi.comnih.govnih.gov
Research has demonstrated the efficacy of using azido (B1232118) handles for labeling cell surface glycans and grafting synthetic polymers onto cell surfaces through click chemistry. acs.org This approach allows for selective labeling with high efficiency, with studies showing over 95% of cells being covalently labeled. acs.org The resulting polymer coatings have demonstrated robustness and persistence on the cell surface through multiple cell divisions without negatively impacting cell function. acs.org
Similarly, azide-functionalized amino acids have been incorporated into proteins in vivo, allowing for selective protein modification within the intracellular environment using bio-orthogonal reactions like Staudinger ligation or CuAAC with targeted catalysts. acs.org While this compound itself might not be directly incorporated metabolically, it can be used to synthesize probes or linkers that are subsequently attached to biomolecules for such labeling strategies. For example, Azide-PEG2-Alcohol has been used in the context of protein crosslinking for mass spectrometry-based analysis, indicating its utility in preparing reagents for probing protein interactions or modifications within cells. biorxiv.org
Applications in Imaging and Tracking of Biological Processes
The ability to selectively label cellular components using bio-orthogonal chemistry facilitated by azide-containing linkers like this compound has significant applications in imaging and tracking biological processes. By conjugating fluorescent dyes or other imaging probes to molecules containing complementary bio-orthogonal handles, researchers can visualize the location, abundance, and dynamics of specific biomolecules or structures within cells and even in living organisms. mdpi.comnih.govgoogle.comacs.org
Following the metabolic incorporation of azide-tagged precursors into target biomolecules (e.g., glycans, lipids, proteins), fluorescent probes equipped with alkynes or cyclooctynes can be used for subsequent click reactions. mdpi.comnih.gov This allows for fluorescent imaging of the labeled biomolecules, providing insights into their cellular distribution and transport. For instance, azide-tagged sugars have been utilized to visualize glycans in various cell types and living organisms like mice and zebrafishes. mdpi.com
Click chemistry, including methods compatible with azide linkers, has been successfully employed for imaging lipids in biological membranes. nih.gov The choice of the azide reporter conjugated to the imaging probe can significantly influence labeling sensitivity. nih.gov Reagents containing PEG spacers, similar to this compound, can influence the properties of the probe, such as its solubility and ability to penetrate membranes.
Furthermore, genetically encodable click reactions utilizing azide-tagged biomolecules and targeted catalysts have enabled spatially restricted metabolite labeling in live cells, allowing for visualization of cell-cell communication and potential metabolite transfer. acs.org While complex, these advanced techniques highlight the power of the azide handle, often introduced via linkers like Azido-PEG-alcohols, in developing sophisticated tools for tracking dynamic biological events. The formation of stable triazole linkages via click chemistry ensures that the imaging probe remains covalently attached to the target molecule, allowing for reliable tracking over time. biochempeg.com
Integration of Azido Peg2 Alcohol in Advanced Materials Science and Nanotechnology
Synthesis of Functional Polymers and Copolymers via Azido-PEG2-Alcohol Linkages
This compound and similar azide-functionalized PEG linkers are instrumental in the synthesis of complex polymeric structures through controlled polymerization techniques and post-polymerization modification strategies. The azide (B81097) group acts as a reactive handle for coupling with alkyne-functionalized monomers or polymers, facilitating the formation of well-defined architectures.
Graft copolymers, characterized by side chains grafted onto a polymer backbone, can be synthesized using click chemistry with azide-functionalized PEGs like this compound. One approach involves synthesizing a linear polymer backbone with alkyne functionalities and subsequently grafting azido-terminated polymeric side chains, such as PEG-N₃, onto the backbone via CuAAC acs.orgresearchgate.netnih.gov. This allows for precise control over grafting density and the properties of the resulting copolymer acs.org.
Research has demonstrated the synthesis of graft copolymers by combining techniques like Atom Transfer Radical Polymerization (ATRP) with CuAAC. For instance, linear polymers synthesized by ATRP can be functionalized with alkyne moieties, followed by the attachment of azido-terminated PEG side chains through CuAAC acs.orgnih.gov. This method enables the creation of amphiphilic comb-type functional copolymers by conjugating azido (B1232118) end-capped PEG chains (as hydrophilic components) and other functional molecules to an alkyne-bearing polyester (B1180765) backbone researchgate.net.
This compound can be employed in the design of crosslinked polymeric networks, such as hydrogels, through click chemistry reactions. Di-azide functionalized PEG linkers, structurally related to this compound, have been used as crosslinkers in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form hydrogels nih.gov. This approach allows for the creation of hydrogels under mild, biocompatible conditions nih.gov.
Functional crosslinks can be introduced into synthetic networks by utilizing azide-decorated polymers and appropriate crosslinking agents ru.nl. The click reaction between azide groups on the polymer chains and reactive groups on a crosslinker leads to the formation of a stable network structure. This is particularly relevant in creating biomimetic materials with controlled mechanical properties ru.nl.
Controlled Graft Polymerization Techniques Utilizing this compound
Surface Modification and Functional Coating Applications with this compound
Surface modification of materials is crucial for tailoring their interactions with the surrounding environment. This compound can be used to introduce azide or hydroxyl functionalities onto surfaces, which can then be further modified using click chemistry or other reactions. Covalent binding of PEG to material surfaces is a common strategy to achieve desired surface properties researchgate.net.
PEGylation of material surfaces is a widely used technique to improve biocompatibility and reduce biofouling, which is the undesirable accumulation of microorganisms, proteins, and other biological entities researchgate.netresearchgate.net. This compound can be immobilized onto surfaces, providing a PEG brush layer that resists protein adsorption and cell adhesion researchgate.net. The terminal azide group can also be used to attach other molecules to the PEGylated surface, offering further control over surface properties.
Biofouling-resistant coatings can be developed using azide-functionalized polymers. These polymers can be applied to surfaces and then crosslinked or reacted via click chemistry to form stable, non-fouling layers researchgate.netgoogle.com. The presence of PEG chains on the surface creates a hydrophilic barrier that minimizes the non-specific adsorption of biomolecules researchgate.net.
Engineering surfaces to control cell behavior is critical in tissue engineering and cell biology. Azide-functionalized molecules, including those derived from or used in conjunction with this compound, can be used to create patterned bio-interfaces. By immobilizing cell-adhesive ligands onto cell-repellent surfaces using click chemistry, researchers can guide cell adhesion and control cell growth in defined areas acs.org.
The hydroxyl group of this compound can also be utilized to attach molecules that promote or inhibit cell adhesion, allowing for the creation of surfaces that direct cell behavior. For instance, RGD peptides, known for promoting cell adhesion, can be immobilized onto PEGylated surfaces to enhance cell interaction tandfonline.com.
Engineering of Biocompatible and Biofouling-Resistant Material Surfaces
Nanoparticle Functionalization with this compound for Targeted Delivery and Sensing
Functionalizing the surface of nanoparticles is essential for applications in targeted delivery, sensing, and imaging nih.govmdpi.com. This compound can be used to introduce azide groups onto the nanoparticle surface, providing a handle for conjugating targeting ligands, imaging agents, or therapeutic molecules via click chemistry google.comchemrxiv.org.
PEGylation of nanoparticles using PEG linkers like this compound helps to improve their colloidal stability, increase their circulation time in the bloodstream by reducing opsonization, and minimize non-specific uptake by cells nih.govgoogle.com. The terminal azide group on the nanoparticle surface can then be reacted with alkyne-functionalized targeting ligands (e.g., peptides, antibodies, or small molecules) using click chemistry, enabling the nanoparticles to selectively bind to target cells or tissues nih.govmdpi.comchemrxiv.org.
Quantitative analysis of azide functional groups on the nanoparticle surface is crucial for precise bioconjugation and controlling the number of targeting ligands per nanoparticle chemrxiv.org. Methods have been developed to quantify surface azides on nanoparticles, highlighting the importance of controlled functionalization for effective targeted delivery chemrxiv.org.
The ability to precisely functionalize nanoparticles with this compound and subsequently attach various biomolecules via click chemistry opens up possibilities for developing sophisticated nanocarriers for targeted drug delivery, diagnostic probes for sensing specific biomarkers, and multimodal nanoparticles combining imaging and therapeutic capabilities nih.govgoogle.com.
Surface PEGylation of Nanocarriers for Pharmacokinetic Modulation
This compound can be utilized in the PEGylation of nanocarriers. The azide group provides a reactive handle for conjugating the PEG chain to nanoparticles functionalized with complementary click chemistry handles, such as alkynes, dibenzocyclooctynes (DBCO), or bicyclononynes (BCN). nih.govnih.govglpbio.com This approach allows for controlled and site-specific attachment of the short PEG chain to the nanocarrier surface. While the general benefits of nanocarrier PEGylation for pharmacokinetic modulation are well-documented, specific detailed research findings and data tables demonstrating the direct impact of PEGylation specifically with this compound on the pharmacokinetic parameters of various nanocarriers were not prominently available in the consulted literature. However, the compound's structure supports its potential application in this area, leveraging the established advantages of PEGylation via click chemistry.
Ligand Presentation on Nanoparticle Surfaces via this compound Linkers
Functionalizing the surface of nanoparticles with specific ligands is a key strategy for achieving targeted drug delivery, enhanced cellular uptake, or improved biocompatibility. nih.govfrontiersin.orgnih.gov Linker molecules are often employed to attach these targeting ligands to the nanoparticle surface. This compound can serve as a versatile linker for presenting ligands on nanoparticle surfaces. biochempeg.com
The azide group of this compound can be reacted with alkyne- or cyclooctyne-functionalized nanoparticles using click chemistry, creating a stable linkage between the PEG linker and the nanoparticle. nih.govnih.govglpbio.comrsc.org The terminal hydroxyl group on the this compound can then be further functionalized or conjugated to a desired targeting ligand (e.g., peptides, antibodies, carbohydrates, or small molecules) using various coupling chemistries. nih.govnih.govglpbio.com This two-step approach allows for modular functionalization of nanoparticles. While the literature highlights the use of azide-functionalized linkers and click chemistry for nanoparticle surface modification and ligand presentation, specific detailed research findings and data tables explicitly demonstrating the use and performance of this compound as a linker for ligand presentation on nanoparticle surfaces were not specifically found in the search results. However, its chemical structure and reactivity profile are consistent with its potential utility in this application.
Hydrogel Formation and Modification Using this compound as a Crosslinking Component
Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water, making them attractive materials for various biomedical applications, including drug delivery, tissue engineering, and cell culture. biochempeg.comnih.govnih.gov The formation and modification of hydrogels often involve crosslinking reactions between polymer chains. Click chemistry, particularly the azide-alkyne reaction, is a powerful and biocompatible method for hydrogel formation under mild conditions. nih.govfrontiersin.orgnih.gov
This compound can potentially be used as a component in the formation or modification of hydrogels. Its azide group can participate in click chemistry reactions with complementary functional groups on other polymers or crosslinkers, contributing to the formation of a crosslinked network. Alternatively, it could be used to functionalize a pre-formed hydrogel structure via its hydroxyl group, introducing azide moieties for subsequent conjugation reactions within or on the hydrogel matrix. While the general principle of using azide-functionalized PEGs and click chemistry for hydrogel synthesis is established, specific detailed research findings or data tables demonstrating the direct use of this compound as a primary crosslinking component or modifier in hydrogel formation were not extensively detailed in the provided search results. However, studies using similar azide-terminated PEGs in click chemistry-based hydrogels illustrate the feasibility of this approach. nih.govresearchgate.net
Development of Stimuli-Responsive and Biodegradable Hydrogel Systems
Stimuli-responsive and biodegradable hydrogels are designed to undergo changes in their properties (e.g., swelling, degradation, or release rate) in response to specific environmental cues (e.g., pH, temperature, light, or enzymatic activity) or to degrade over time into biocompatible products. nih.govresearchgate.netnih.govmdpi.com The incorporation of specific crosslinkers or functional groups that are sensitive to these stimuli or conditions is key to developing such systems.
This compound, through its ability to form stable linkages via click chemistry, could be incorporated into the design of stimuli-responsive or biodegradable hydrogels. For instance, it could be part of a crosslinking system that includes cleavable linkers responsive to specific enzymes or pH changes. nih.gov The PEG portion contributes to the hydrophilic nature of the hydrogel, and the azide allows for precise integration into the network structure via click reactions. While the literature discusses the development of stimuli-responsive and biodegradable hydrogels using various click chemistry approaches and cleavable linkers, specific detailed research findings and data tables demonstrating the direct use of this compound in the development and characterization of stimuli-responsive or biodegradable hydrogels were not specifically found in the consulted search results.
Controlled Incorporation and Release of Therapeutic Agents and Biomolecules within Hydrogel Matrices
Hydrogels are promising platforms for the controlled delivery of therapeutic agents and biomolecules due to their ability to encapsulate these substances and release them over time. nih.govnih.gov The release kinetics can be controlled by the hydrogel's structure, degradation rate, and the mechanism of interaction between the encapsulated substance and the hydrogel matrix (e.g., diffusion, swelling, or chemical cleavage). nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization of Azido Peg2 Alcohol Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a fundamental tool for confirming the chemical structure of Azido-PEG2-Alcohol. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's atomic connectivity and environment. For PEG-based compounds, the characteristic signals of the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-) are prominent in the NMR spectra. researchgate.net The presence and integration of signals corresponding to the protons and carbons near the azide (B81097) (-N₃) and hydroxyl (-OH) end groups are crucial for confirming the successful synthesis and integrity of the this compound structure. researchgate.net
In ¹H NMR spectra, the methylene (B1212753) protons adjacent to the azide group and those adjacent to the hydroxyl group exhibit distinct chemical shifts that can be used for identification and quantification of end-group functionalization. researchgate.net The integration of these signals relative to the PEG backbone signals can provide information about the molecular weight and the degree of functionalization. mdpi.com For instance, the azidomethylene protons typically show a signal around δ 3.39 ppm in DMSO. researchgate.net
¹³C NMR spectroscopy further supports structural elucidation by providing signals for each unique carbon environment in the molecule. The carbon directly attached to the azide group shows a characteristic peak, as does the carbon attached to the hydroxyl group. researchgate.net The absence of signals corresponding to impurities or unintended byproducts is also assessed using NMR. researchgate.net
Mass Spectrometry Techniques for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry (MS) techniques are essential for determining the molecular weight of this compound and its conjugates and for assessing their purity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed. rsc.org
MS provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the confirmation of the expected molecular weight. uni.lu For this compound (C₄H₉N₃O₂), the theoretical monoisotopic mass is approximately 131.069 Da, and the molecular weight is approximately 131.14 g/mol . uni.lu MS analysis can detect the presence of impurities, such as unreacted starting materials, side products, or other PEG chains with different end groups or lengths, by identifying ions with unexpected m/z values. nih.gov High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, aiding in the determination of elemental composition. researchgate.net
While MALDI-TOF MS can be a precise tool for determining absolute molecular weights of PEG derivatives, the results can be matrix-dependent and require careful optimization. mdpi.com Nevertheless, MS remains a powerful technique for verifying the molecular mass and assessing the purity of this compound and its conjugates. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the characteristic functional groups present in this compound, specifically the azide and hydroxyl groups, and for confirming their presence in conjugates.
IR spectroscopy is particularly useful for detecting the highly characteristic asymmetric stretching vibration of the azide group (-N₃), which typically appears as a strong, sharp band in the region of 2000-2200 cm⁻¹. researchgate.netrsc.orgresearchgate.net The hydroxyl group (-OH) stretching vibration appears as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. rsc.orgacademie-sciences.fr The C-O stretching vibrations from the PEG backbone are also visible in the IR spectrum. academie-sciences.fr
Raman spectroscopy complements IR spectroscopy by providing information about different molecular vibrations. While the azide stretch is also active in Raman, other functional group vibrations may be more prominent or better resolved in Raman spectra depending on their polarizability changes during vibration. rsc.orgbas.bg Both techniques provide a spectral fingerprint of the molecule, which can be compared to reference spectra to confirm the identity and assess the purity of the sample. rsc.orgbas.bg
Chromatographic Methods for Purification and Quantification of this compound Products
Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for its quantitative analysis. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. rsc.orgnih.gov
HPLC is widely applied for the analysis and purification of polar compounds like this compound and its conjugates. nih.gov Different stationary phases (e.g., reversed-phase, size exclusion) and mobile phases can be employed to achieve separation based on properties such as polarity, size, or charge. UV-Vis detection is often used, although the chromophores in this compound itself are limited; detection might rely on conjugation to a chromophoric tag or using a detector that measures bulk properties like refractive index. researchgate.net Preparative HPLC can be used to isolate pure this compound from synthesis reaction mixtures. nih.gov
Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself might require derivatization to be sufficiently volatile for GC, this technique can be useful for analyzing volatile impurities or byproducts.
Chromatographic methods not only provide a means of purifying the target compound but also allow for the quantification of its amount in a sample, often by using calibration curves generated with known concentrations of pure this compound. researchgate.net The purity of the isolated product is typically assessed by analyzing the chromatogram for the presence of multiple peaks. nih.gov
Emerging Research Frontiers and Future Perspectives for Azido Peg2 Alcohol
Exploration of Novel Click Chemistry Variants Beyond Triazole Formation
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage, is a widely utilized application of the azide (B81097) group in Azido-PEG2-Alcohol, future research is exploring alternative click chemistry strategies. medchemexpress.combioscience.co.uk Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is a significant area of development for bioorthogonal labeling and conjugation in biological systems. medchemexpress.combioscience.co.ukbioglyco.comnih.govnih.gov this compound's azide group can readily participate in SPAAC reactions with strained alkynes like cyclooctynes (e.g., DBCO or BCN). medchemexpress.combioscience.co.ukbioglyco.com This opens avenues for conjugating this compound to biomolecules or materials in living cells or organisms with minimal perturbation. nih.govnih.gov Beyond cycloadditions, other azide-involved reactions, such as the Staudinger ligation or azide-olefin cycloadditions, could potentially be explored with this compound for specific conjugation needs, offering different reaction kinetics and functional group compatibility. nih.gov The alcohol group also presents an orthogonal handle for further modification using reactions like esterification, amidation, or ether formation, allowing for the incorporation of additional functionalities or attachment points for complex molecular architectures. biochempeg.combroadpharm.com
Advancements in Targeted Protein Degradation Technologies with this compound
This compound is recognized as a PEG-based linker with potential applications in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). glpbio.commedchemexpress.combioscience.co.uk PROTACs are heterobifunctional molecules that induce targeted protein degradation by recruiting a target protein to an E3 ubiquitin ligase. glpbio.commedchemexpress.com The linker component in PROTACs is crucial for orienting the target protein and the E3 ligase correctly for ubiquitination to occur. this compound, with its short PEG chain, provides flexibility and solubility, while the azide group offers a convenient handle for conjugating either the target protein ligand or the E3 ligase ligand using click chemistry. glpbio.commedchemexpress.combioscience.co.uk Future research may focus on optimizing the length and properties of PEG linkers, including those based on this compound, to improve the efficiency of ternary complex formation between the PROTAC, the target protein, and the E3 ligase, thereby enhancing target protein degradation. The alcohol group could also be utilized to attach additional modules or fine-tune the linker's properties.
Innovative Applications in Regenerative Medicine and Tissue Engineering Utilizing this compound
The biocompatibility and hydrophilicity afforded by the PEG component of this compound make it a promising candidate for applications in regenerative medicine and tissue engineering. biochempeg.combroadpharm.comresearchgate.net Its functional groups allow for the modification of biomaterials and scaffolds to improve cell adhesion, proliferation, and differentiation. nih.govmdpi.com For instance, this compound could be conjugated to hydrogels or polymeric scaffolds via click chemistry or reactions involving the alcohol group, introducing azide or hydroxyl functionalities onto the material surface or within the bulk structure. nih.govmdpi.commdpi.com These functionalized materials can then be used to tether growth factors, peptides (e.g., RGD sequences), or other bioactive molecules that promote tissue regeneration. nih.govnih.gov The ability to precisely control the immobilization of these cues using click chemistry offers a powerful tool for designing biomaterials that mimic the native extracellular matrix and guide cell behavior. nih.govnih.gov Future work may explore using this compound in conjunction with advanced fabrication techniques like 3D bioprinting to create structured scaffolds with tailored biological functionalities for specific tissue repair applications. mdpi.com
Development of Smart Materials and Responsive Systems Incorporating this compound
This compound can be incorporated into the design of smart materials and responsive systems that react to specific stimuli. The azide or alcohol groups can serve as crosslinking points or sites for grafting polymers, enabling the creation of materials with tunable properties. For example, incorporating this compound into a polymer network that is sensitive to pH, temperature, or light could lead to the development of smart hydrogels for controlled drug delivery or release. mdpi.comresearchgate.net The azide group could be involved in cleavable linkages that degrade upon exposure to a specific trigger, releasing encapsulated cargo. Alternatively, the alcohol group could be modified to introduce responsive elements. Research in this area could focus on designing materials where the PEG linker, functionalized with azide or alcohol, plays a role in the material's response mechanism, potentially leading to new applications in sensing, diagnostics, or targeted therapeutics. idu.ac.id
Computational Modeling and Simulation of this compound Interactions and Reaction Pathways
Computational modeling and simulation are becoming increasingly valuable tools in understanding the behavior of molecules like this compound and predicting their interactions and reaction pathways. nih.govacs.org Molecular dynamics simulations can provide insights into the conformation and flexibility of the PEG linker in different environments, which is crucial for its function in applications like PROTACs or biomaterial modification. acs.org Quantum mechanical calculations can be used to study the reactivity of the azide and alcohol groups, predicting preferred reaction pathways and transition states in click chemistry or other conjugation reactions. uga.edu Furthermore, computational modeling can help in the rational design of new molecules incorporating the this compound motif, optimizing their structure for desired properties and reactivity. acs.org Future research will likely leverage these computational approaches to guide experimental design, predict the outcome of complex conjugation reactions, and understand the behavior of this compound in biological or material systems at a molecular level.
Q & A
Q. What are the structural features of Azido-PEG2-Alcohol that enable its reactivity in bioconjugation?
this compound comprises three critical functional groups: (1) an azide (-N₃) for click chemistry (e.g., CuAAC or SPAAC), (2) a PEG2 spacer (two ethylene glycol units) to enhance solubility and reduce steric hindrance, and (3) a terminal hydroxyl (-OH) for further derivatization. The azide group reacts selectively with alkynes (via CuAAC) or strained cyclooctynes (via SPAAC), while the PEG spacer improves biocompatibility and water solubility .
Q. What are the recommended storage conditions for this compound to ensure stability?
To maintain stability:
- Storage temperature : -20°C or lower to prevent degradation.
- Light sensitivity : Protect from light using amber vials or foil wrapping.
- Freeze-thaw cycles : Aliquot to avoid repeated thawing, which may compromise azide integrity.
- Moisture control : Store in a desiccator to prevent hydrolysis of the PEG chain .
Q. What is the standard protocol for conjugating this compound to alkyne-functionalized molecules via CuAAC?
A typical CuAAC reaction involves:
Reagents : 1 mM this compound, 1.2 mM alkyne, 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM THPTA ligand in a 1:1 DMSO:water mixture.
Conditions : Stir at 25°C for 2–4 hours under inert atmosphere.
Purification : Use size-exclusion chromatography or dialysis to remove copper catalysts.
Validate conjugation via LC-MS or FTIR to confirm triazole formation .
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 25°C |
| Catalyst (CuSO₄) | 1 mM |
| Ligand (THPTA) | 0.1 mM |
| Reaction Time | 2–4 hours |
Q. How does the solubility profile of this compound influence experimental design?
this compound is highly soluble in water and polar solvents (e.g., DMSO, DMF, THF), enabling its use in aqueous and organic reaction systems. For hydrophobic substrates, pre-dissolve in DMSO (<5% v/v) to avoid precipitation. Solubility testing via UV-Vis or NMR is recommended for non-standard solvents .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to improve yield and purity?
Key optimization strategies include:
- Reaction stoichiometry : Use a 1.2:1 molar ratio of sodium azide to diethylene glycol derivative to minimize side products.
- Purification : Employ flash chromatography (silica gel, methanol/dichloromethane gradient) or preparative HPLC to isolate the product.
- Quality control : Validate purity via HPLC (≥95%) and characterize using ¹H/¹³C NMR and HRMS .
Q. What factors contribute to low conjugation efficiency in SPAAC reactions with this compound?
Common issues and solutions:
Q. How can this compound be integrated into nanocarrier systems for controlled drug release?
Design considerations:
- PEGylation : Conjugate this compound to lipid or polymer backbones to enhance nanoparticle stability and stealth properties.
- Drug linkage : Use pH-sensitive or enzymatically cleavable linkers between the azide and drug molecule.
- In vitro validation : Monitor release kinetics using fluorescence quenching or HPLC .
Q. What methodologies are used to analyze contradictory solubility data for this compound in different studies?
Discrepancies often arise from variations in physical state (solid vs. liquid) or impurities. To resolve:
Characterize the compound : Confirm molecular weight and purity via LC-MS.
Solvent testing : Compare solubility in rigorously dried vs. hydrated solvents.
Cross-reference studies : Validate results against peer-reviewed protocols .
Q. What safety precautions are critical when handling this compound in experimental workflows?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Waste disposal : Neutralize azide waste with sodium hypochlorite before disposal.
Refer to GHS hazard codes H302 (oral toxicity) and H319 (eye irritation) for risk mitigation .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported azide reactivity across studies?
Q. What statistical methods are appropriate for validating this compound-based assay reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
